molecular formula C11H11NO3 B3162541 (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid CAS No. 879007-66-6

(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid

Cat. No. B3162541
CAS RN: 879007-66-6
M. Wt: 205.21 g/mol
InChI Key: POGLAMTWTLZJCW-DAXSKMNVSA-N
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Description

(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid, also known as N-phenylcarbamoyl-3-butenoic acid, is a naturally occurring carboxylic acid found in many organisms, including humans. It is an important component of many biochemical pathways, and is involved in the metabolism of fatty acids, amino acids, and carbohydrates. N-phenylcarbamoyl-3-butenoic acid is an important intermediate in the synthesis of many drugs, and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Photocatalytic Properties and Metal-Organic Frameworks

A study explored the synthesis and structural versatility of cadmium(ii) metal-organic architectures using ether-bridged tricarboxylic acids, showcasing potential applications in photocatalytic degradation of organic pollutants. These architectures demonstrate significant diversity and intricate topologies, highlighting their utility in environmental remediation through photodegradation of dyes like methylene blue (Gu et al., 2018).

Fluorescence Emission and Rare Earth Metal Complexes

Research into polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion revealed that these complexes exhibit strong fluorescence emission, thanks to an "Antenna Effect." This work suggests applications in materials science, particularly in developing new luminescent materials (Gao, Fang, & Men, 2012).

Luminescent Molecular Crystals

A compound structurally related to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid" was used to create highly stable luminescent molecular crystals, which maintained their photoluminescence in ambient conditions over a decade. This highlights the potential for developing durable luminescent materials for various technological applications (Zhestkij et al., 2021).

Antibacterial Activity of Copper (II) Complexes

Copper (II) complexes with carboxyamide ligands, including structures similar to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid," have been synthesized and shown to exhibit significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramesh et al., 2016).

Synthesis and Characterization of Lanthanide(III) Complexes

The synthesis and characterization of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid demonstrated unique coordination and potential applications in materials science, particularly due to their fluorescence properties (Niu, Yang, Qi, & Liang, 2009).

properties

IUPAC Name

(Z)-5-anilino-5-oxopent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGLAMTWTLZJCW-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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